5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)-
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Overview
Description
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- is a chemical compound known for its significant applications in various fields, including pharmaceuticals and chemical research. This compound is part of the dibenzodiazepine family, which is characterized by a fused ring structure containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of chlorinating agents to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Mechanism of Action
The mechanism of action of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-5H-dibenzo(b,e)(1,4)diazepin-11-ylamine
- 5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
- 8-chloro-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
Uniqueness
What sets 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(3-(dimethylamino)propyl)- apart from similar compounds is its unique structural features and the presence of a dimethylamino propyl group, which enhances its biological activity and makes it a valuable compound in pharmaceutical research .
Properties
CAS No. |
1163-09-3 |
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Molecular Formula |
C18H20ClN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-5-[3-(dimethylamino)propyl]-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H20ClN3O/c1-21(2)10-5-11-22-17-9-8-13(19)12-16(17)20-15-7-4-3-6-14(15)18(22)23/h3-4,6-9,12,20H,5,10-11H2,1-2H3 |
InChI Key |
ONZPYYBDRDYTAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O |
Origin of Product |
United States |
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